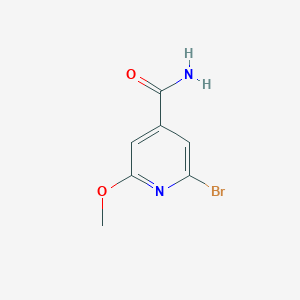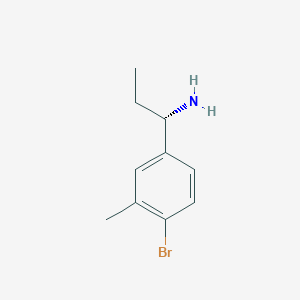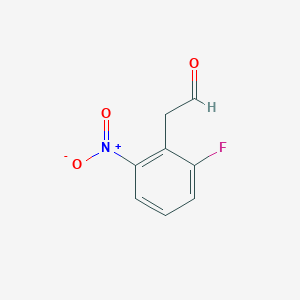
(2S,3R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)-3-((tert-butyldiphenylsilyl)oxy)-N-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S,3R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)-3-((tert-butyldiphenylsilyl)oxy)-N-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)butanamide is a complex organic molecule with potential applications in various fields of scientific research. This compound features multiple functional groups, including thioureido, silyl ether, and quinoline moieties, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)-3-((tert-butyldiphenylsilyl)oxy)-N-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)butanamide involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thioureido group: This can be achieved by reacting an amine with an isothiocyanate under mild conditions.
Introduction of the silyl ether group: This step involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Coupling with the quinoline moiety: This step typically involves a nucleophilic substitution reaction where the quinoline derivative is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as chromatography or crystallization.
化学反应分析
Types of Reactions
(2S,3R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)-3-((tert-butyldiphenylsilyl)oxy)-N-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)butanamide: can undergo various types of chemical reactions, including:
Oxidation: The thioureido group can be oxidized to form sulfonyl derivatives.
Reduction: The quinoline moiety can be reduced under hydrogenation conditions.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioureido group would yield sulfonyl derivatives, while reduction of the quinoline moiety would yield partially or fully hydrogenated quinoline derivatives.
科学研究应用
(2S,3R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)-3-((tert-butyldiphenylsilyl)oxy)-N-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)butanamide:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery.
Medicine: It may have therapeutic potential due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of (2S,3R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)-3-((tert-butyldiphenylsilyl)oxy)-N-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)butanamide involves its interaction with specific molecular targets. The thioureido group can form hydrogen bonds with biological macromolecules, while the quinoline moiety can intercalate with DNA or interact with enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar compounds to (2S,3R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)-3-((tert-butyldiphenylsilyl)oxy)-N-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)butanamide include other thioureido and quinoline derivatives. These compounds share some structural features but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
List of Similar Compounds
属性
分子式 |
C49H53F6N5O3SSi |
|---|---|
分子量 |
934.1 g/mol |
IUPAC 名称 |
(2S,3R)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-3-[tert-butyl(diphenyl)silyl]oxy-N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]butanamide |
InChI |
InChI=1S/C49H53F6N5O3SSi/c1-7-31-29-60-23-21-32(31)24-42(60)44(39-20-22-56-41-19-18-36(62-6)28-40(39)41)58-45(61)43(59-46(64)57-35-26-33(48(50,51)52)25-34(27-35)49(53,54)55)30(2)63-65(47(3,4)5,37-14-10-8-11-15-37)38-16-12-9-13-17-38/h7-20,22,25-28,30-32,42-44H,1,21,23-24,29H2,2-6H3,(H,58,61)(H2,57,59,64)/t30-,31+,32+,42+,43+,44+/m1/s1 |
InChI 键 |
ZOXMDKPNTQOQHC-WSZTVZCESA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@H]([C@@H]1C[C@@H]2CCN1C[C@@H]2C=C)C3=C4C=C(C=CC4=NC=C3)OC)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)O[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C(C)(C)C |
规范 SMILES |
CC(C(C(=O)NC(C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)O[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















